molecular formula C27H26N4O4S B1228673 3-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]-1-phenyl-4-pyrazolecarboxamide

3-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]-1-phenyl-4-pyrazolecarboxamide

Cat. No. B1228673
M. Wt: 502.6 g/mol
InChI Key: QQXGTKKFPYCAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]-1-phenyl-4-pyrazolecarboxamide is an aromatic amide.

Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Compounds Synthesis: The compound's derivatives, particularly pyrazoles, serve as a building block for synthesizing various heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, and others. The unique reactivity offers mild conditions for generating versatile dyes and heterocycles from a range of precursors (Gomaa & Ali, 2020).

Biological and Pharmacological Activities

  • Drug Metabolism and Drug-Drug Interactions: The compound's influence on drug metabolism and potential drug-drug interactions, particularly through the modulation of Cytochrome P450 enzymes, is crucial in the pharmacological context. Selective inhibitors play a critical role in deciphering specific CYP isoforms involved in drug metabolism (Khojasteh et al., 2011).
  • Analgesic Effects: Some derivatives have shown analgesic effects by extending the latency period for pain caused by thermal stimuli in animal models, indicating potential applications in pain management (Bečić et al., 2001).
  • Sulfonamide-Based Therapies: Sulfonamide derivatives, which may include the given compound or its analogs, have been used in therapies for various conditions, such as bacterial infections, inflammation, and certain cancers. This indicates the therapeutic potential of such compounds in multiple domains (Gulcin & Taslimi, 2018).

Miscellaneous Applications

  • Heterocyclic Moiety in Organic Compounds: The morpholine and pyran derivatives of the compound play an essential role in biochemistry due to their wide range of pharmacological activities. This makes the compound a significant template for medicinal chemistry, potentially leading to novel drug designs (Asif & Imran, 2019).

properties

Molecular Formula

C27H26N4O4S

Molecular Weight

502.6 g/mol

IUPAC Name

3-(4-methylphenyl)-N-(3-morpholin-4-ylsulfonylphenyl)-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C27H26N4O4S/c1-20-10-12-21(13-11-20)26-25(19-31(29-26)23-7-3-2-4-8-23)27(32)28-22-6-5-9-24(18-22)36(33,34)30-14-16-35-17-15-30/h2-13,18-19H,14-17H2,1H3,(H,28,32)

InChI Key

QQXGTKKFPYCAEN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC(=CC=C3)S(=O)(=O)N4CCOCC4)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC(=CC=C3)S(=O)(=O)N4CCOCC4)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]-1-phenyl-4-pyrazolecarboxamide
Reactant of Route 2
Reactant of Route 2
3-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]-1-phenyl-4-pyrazolecarboxamide
Reactant of Route 3
Reactant of Route 3
3-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]-1-phenyl-4-pyrazolecarboxamide
Reactant of Route 4
Reactant of Route 4
3-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]-1-phenyl-4-pyrazolecarboxamide
Reactant of Route 5
Reactant of Route 5
3-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]-1-phenyl-4-pyrazolecarboxamide
Reactant of Route 6
3-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]-1-phenyl-4-pyrazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.